[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino](oxo)acetic acid
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Overview
Description
2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid typically involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . This process can be catalyzed by various agents, including transition-metal catalysts and photoredox reactions . The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1S,4S)-4-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-cyclopenten-1-yl]-3-isopropylurea
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole
Uniqueness
2-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoacetic acid is unique due to its specific structural features and the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[(1-benzyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C14H15N3O3/c1-9-12(15-13(18)14(19)20)10(2)17(16-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,18)(H,19,20) |
InChI Key |
IPSWXZANLKVPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C(=O)O |
Origin of Product |
United States |
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